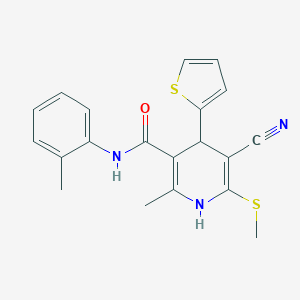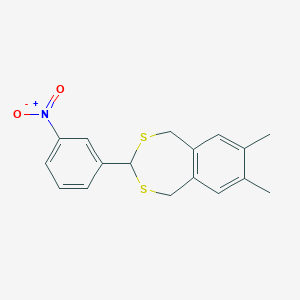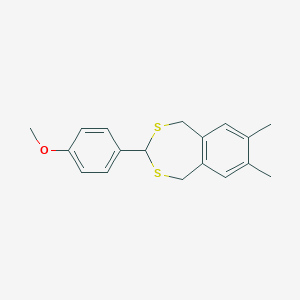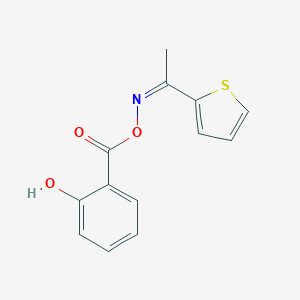
5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, multiple methyl groups, a thiophene ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Dihydropyridines are known for their role in calcium channel modulation, and similar compounds may exhibit therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- 5-cyano-2-methyl-N,4-diphenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
- 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
The uniqueness of 5-cyano-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
277756-65-7 |
|---|---|
分子式 |
C20H19N3OS2 |
分子量 |
381.5g/mol |
IUPAC 名称 |
5-cyano-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3OS2/c1-12-7-4-5-8-15(12)23-19(24)17-13(2)22-20(25-3)14(11-21)18(17)16-9-6-10-26-16/h4-10,18,22H,1-3H3,(H,23,24) |
InChI 键 |
SJHJOUOICQCBIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SC)C |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)ethyl]-1-[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methanimine](/img/structure/B378467.png)

![2-(1H-indol-3-yl)-N-{(E)-[4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylidene}ethanamine](/img/structure/B378470.png)
![(5E)-5-[(2,4-diphenyl-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378471.png)
![5-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378472.png)


amino]benzoic acid](/img/structure/B378478.png)
![Ethyl 2-{[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378480.png)
![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B378481.png)
![2-(4-chloro-2-isopropyl-5-methylphenoxy)-N-(6-{[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B378484.png)
![1-(1-benzylbenzimidazol-2-yl)-N-[1-(4-methoxyphenyl)benzimidazol-5-yl]methanimine](/img/structure/B378487.png)
![2-[(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B378488.png)
![N-[4-(dimethylamino)benzylidene]-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]amine](/img/structure/B378492.png)
